7-bromo-5-isopropyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

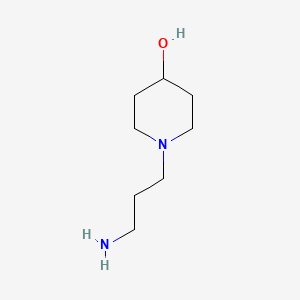

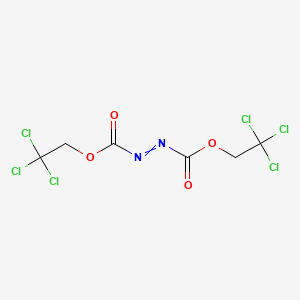

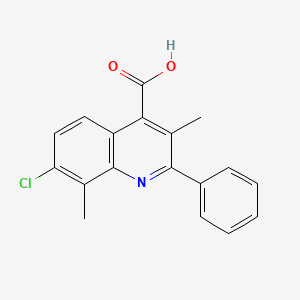

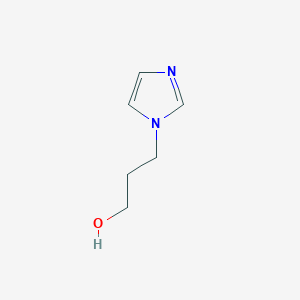

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid (BIICA) is a compound that belongs to a class of organic molecules called indole carboxylic acids. It has a molecular formula of C12H12BrNO2 and an average mass of 282.133 Da .

Molecular Structure Analysis

The molecular structure of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid consists of a bromine atom at the 7th position, an isopropyl group at the 5th position, and a carboxylic acid group at the 2nd position of the indole ring .Scientific Research Applications

Cancer Treatment

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . They can be synthesized and tested for their effectiveness against various microbes, potentially leading to the development of new antimicrobial drugs .

Treatment of Arthritic Diseases

Indole inhibitors of MMP-13 have been discovered for the treatment of arthritic diseases . This suggests that “7-bromo-5-isopropyl-1H-indole-2-carboxylic acid” could potentially be used in the development of treatments for arthritic diseases .

Indoleamine 2,3-dioxygenase Inhibitors

The synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors has been reported . This enzyme plays a crucial role in the metabolism of tryptophan, an essential amino acid, and its inhibition has implications in various biological processes .

Factor Xa Inhibitors

cis-Diaminocyclohexane derivatives have been prepared for use as factor Xa inhibitors . Factor Xa plays a key role in the blood coagulation cascade, and its inhibition can prevent thrombosis .

Antiviral Activity

Indole derivatives have shown antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . They can be synthesized and tested for their effectiveness against various inflammatory conditions .

Antioxidant Activity

Indole derivatives have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole-2-carboxylic acid, a related compound, has been found to inhibit the strand transfer of hiv-1 integrase . The indole nucleus of the compound was observed to chelate with two Mg^2+ ions within the active site of integrase .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It has been reported that 7-bromoindole, a related compound, can reduce the production of staphyloxanthin in staphylococcus aureus .

properties

IUPAC Name |

7-bromo-5-propan-2-yl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-6(2)7-3-8-5-10(12(15)16)14-11(8)9(13)4-7/h3-6,14H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSGGFJDQYICFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-5-isopropyl-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)